molecular formula C16H31ClO2 B13323221 16-Chlorohexadecanoic acid CAS No. 2536-34-7

16-Chlorohexadecanoic acid

Cat. No.: B13323221
CAS No.: 2536-34-7
M. Wt: 290.9 g/mol
InChI Key: GORBJGYRHORLLP-UHFFFAOYSA-N
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Description

16-Chlorohexadecanoic acid is a chlorinated fatty acid with the molecular formula C16H31ClO2. It is also known as chloropalmitic acid. This compound is characterized by the presence of a chlorine atom attached to the 16th carbon of the hexadecanoic acid chain. It is a derivative of palmitic acid, a common saturated fatty acid found in animals and plants.

Preparation Methods

Synthetic Routes and Reaction Conditions

16-Chlorohexadecanoic acid can be synthesized through the chlorination of hexadecanoic acid. One common method involves the reaction of hexadecanoic acid with thionyl chloride (SOCl2) in the presence of a catalyst. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase. The reaction can be represented as follows:

C16H32O2+SOCl2C16H31ClO2+SO2+HCl\text{C16H32O2} + \text{SOCl2} \rightarrow \text{C16H31ClO2} + \text{SO2} + \text{HCl} C16H32O2+SOCl2→C16H31ClO2+SO2+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes using similar reagents and conditions. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

16-Chlorohexadecanoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding chlorinated fatty aldehydes and acids.

    Reduction: Reduction reactions can convert it back to hexadecanoic acid or other derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can replace the chlorine atom.

Major Products Formed

    Oxidation: Chlorinated aldehydes and carboxylic acids.

    Reduction: Hexadecanoic acid and its derivatives.

    Substitution: Various substituted fatty acids depending on the nucleophile used.

Scientific Research Applications

16-Chlorohexadecanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 16-Chlorohexadecanoic acid involves its interaction with cellular pathways. It has been shown to induce the expression of COX-2, an enzyme involved in the inflammatory response . The compound likely interacts with specific receptors or enzymes, leading to the activation of signaling pathways that result in increased COX-2 expression. This upregulation can lead to the production of pro-inflammatory mediators such as prostaglandins.

Comparison with Similar Compounds

16-Chlorohexadecanoic acid can be compared with other chlorinated fatty acids such as:

    2-Chlorohexadecanoic acid: Similar in structure but with the chlorine atom attached to the second carbon.

    Chlorostearic acid: Another chlorinated fatty acid with the chlorine atom attached to the stearic acid chain. It has different physical and chemical properties due to the longer carbon chain.

The uniqueness of this compound lies in its specific position of the chlorine atom, which influences its reactivity and biological activity.

Properties

CAS No.

2536-34-7

Molecular Formula

C16H31ClO2

Molecular Weight

290.9 g/mol

IUPAC Name

16-chlorohexadecanoic acid

InChI

InChI=1S/C16H31ClO2/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(18)19/h1-15H2,(H,18,19)

InChI Key

GORBJGYRHORLLP-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCCCC(=O)O)CCCCCCCCl

Origin of Product

United States

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